N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

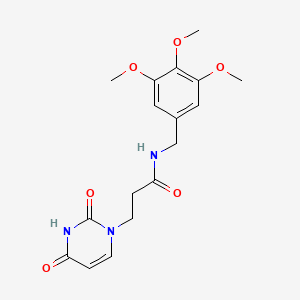

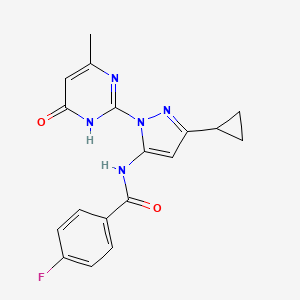

“N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It has a linear formula of C12H14N2O and a molecular weight of 202.258 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide . The corresponding hydrazide is reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an indole moiety that carries an alkyl chain at the 3-position . The structural characterization of synthesized compounds is done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a linear formula of C12H14N2O, a molecular weight of 202.258 , and it belongs to the class of organic compounds known as 3-alkylindoles .Scientific Research Applications

Antiallergic Agents

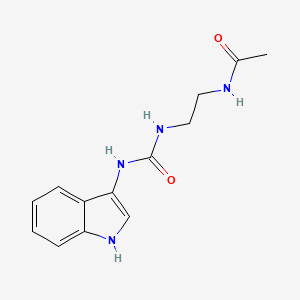

N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide, have been synthesized and investigated for their antiallergic properties. Research has shown that certain derivatives in this series exhibit significant antiallergic potency, with one compound being notably more effective than astemizole in histamine release assays. These findings suggest potential therapeutic applications in treating allergic conditions (Cecilia Menciu et al., 1999).

Chemoselective Acetylation

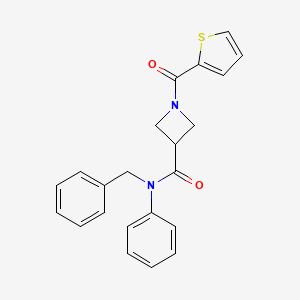

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the versatility of this compound derivatives in organic synthesis. This process highlights the compound's potential utility in the development of pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).

Anticancer Drug Synthesis

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide indicate its potential as an anticancer drug. This research provides insights into the structural and functional aspects of similar acetamide derivatives, suggesting their applicability in cancer treatment (Gopal Sharma et al., 2018).

Antihyperglycemic and Antioxidant Agents

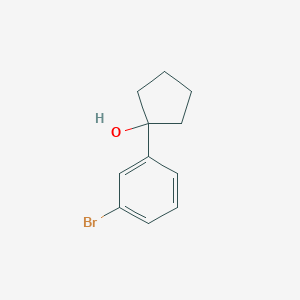

Indole-3-acetamides have been synthesized and evaluated for their antihyperglycemic and antioxidant activities. These compounds, including structures related to this compound, have shown promising results in inhibiting α-amylase enzyme, which is crucial for diabetes management. This research underscores the potential of such compounds in developing new treatments for diabetes and oxidative stress-related conditions (Kanwal et al., 2021).

Melatonin Analogues

The synthesis of new melatonin analogues from dimers of azaindole and indole, including compounds structurally akin to this compound, demonstrates the compound's relevance in the development of new therapeutics targeting sleep disorders and circadian rhythm disruptions (J. Guillard et al., 2003).

Mechanism of Action

Target of Action

The primary target of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is the melatonin receptor type 1A . This receptor plays a crucial role in the regulation of various physiological processes, including sleep-wake cycles and circadian rhythms.

Mode of Action

This compound interacts with the melatonin receptor type 1A . This interaction leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) . The compound’s action results in the suppression of the cAMP signal transduction pathway .

Biochemical Pathways

The activation of adenylate cyclase and the subsequent suppression of the cAMP signal transduction pathway are key biochemical pathways affected by this compound . The cAMP pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its suppression of the cAMP signal transduction pathway . This can lead to changes in cellular processes regulated by cAMP, potentially influencing physiological processes such as sleep-wake cycles and circadian rhythms.

Properties

IUPAC Name |

N-[2-(1H-indol-3-ylcarbamoylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9(18)14-6-7-15-13(19)17-12-8-16-11-5-3-2-4-10(11)12/h2-5,8,16H,6-7H2,1H3,(H,14,18)(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWSXLVOBDCPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)

![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)